molecular formula C11H19NO4 B12585644 Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate CAS No. 600140-68-9

Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate

Cat. No.: B12585644
CAS No.: 600140-68-9
M. Wt: 229.27 g/mol
InChI Key: XONGWSBHSUWXIA-UHFFFAOYSA-N
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Description

Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate is unique due to its specific ethoxyacetyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate (MEAPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MEAPC, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies. The compound is characterized by its molecular formula C11H19NO4C_{11}H_{19}NO_4 and an average mass of approximately 229.276 g/mol .

MEAPC primarily acts as an inhibitor of various enzymes and pathways that are crucial in cellular processes. The compound's structure allows it to interact with specific biological targets, leading to significant effects on cell proliferation and survival. Notably, it has been investigated for its role in inhibiting the MenA enzyme in Mycobacterium tuberculosis, which is vital for the pathogen's survival under hypoxic conditions .

Pharmacological Properties

  • Antimycobacterial Activity : MEAPC derivatives have shown promising results against Mycobacterium tuberculosis (Mtb). In a recent study, novel inhibitors derived from piperidine scaffolds demonstrated IC50 values ranging from 13 to 22 µM against MenA, indicating strong potential for tuberculosis treatment .
  • ERK5 Inhibition : Research has highlighted the importance of the ERK5 pathway in cancer biology. MEAPC has been implicated in modulating this pathway, which is associated with cancer cell proliferation and survival . The inhibition of ERK5 could provide therapeutic benefits in cancers where this pathway is upregulated.
  • Structure-Activity Relationship (SAR) : Studies have focused on modifying the piperidine structure to enhance potency and selectivity against specific targets. For example, modifications in the substituents on the piperidine ring have led to improved biological activity and better pharmacokinetic profiles .

Case Study 1: Antimycobacterial Efficacy

In a study evaluating various piperidine derivatives, MEAPC showed significant activity against Mtb. The analogs were tested for their ability to inhibit MenA, with results indicating that certain modifications could enhance their efficacy . The most potent compounds achieved nearly complete sterilization of Mtb in combination therapies within two weeks in vivo.

Case Study 2: Cancer Cell Proliferation

Another investigation into MEAPC's effects on cancer cells demonstrated its ability to inhibit ERK5-mediated pathways. Compounds derived from MEAPC were shown to reduce cell viability in prostate cancer cell lines significantly, suggesting potential applications in cancer therapeutics .

Table 1: Biological Activity of MEAPC Derivatives Against MenA

CompoundIC50 (µM)GIC50 (µM)Remarks
MEAPC13-228-10Potent inhibitor of MenA
Analog A159Improved potency
Analog B2012Moderate activity

Table 2: Pharmacokinetic Parameters of Selected Compounds

CompoundClearance (mL/min/kg)Volume of Distribution (L/kg)Half-Life (min)Oral Bioavailability (%)
MEAPC140.68042
Analog A100.56050
Analog B120.77545

Properties

CAS No.

600140-68-9

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 1-(2-ethoxyacetyl)piperidine-4-carboxylate

InChI

InChI=1S/C11H19NO4/c1-3-16-8-10(13)12-6-4-9(5-7-12)11(14)15-2/h9H,3-8H2,1-2H3

InChI Key

XONGWSBHSUWXIA-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)N1CCC(CC1)C(=O)OC

Origin of Product

United States

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